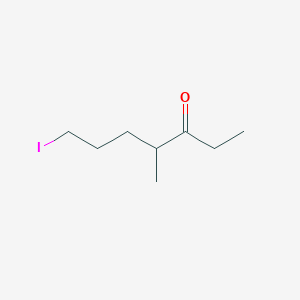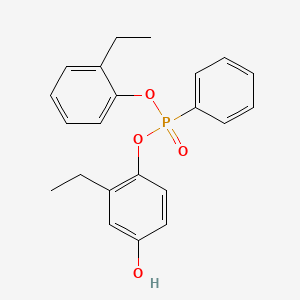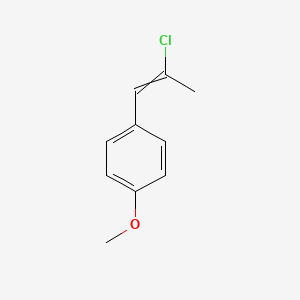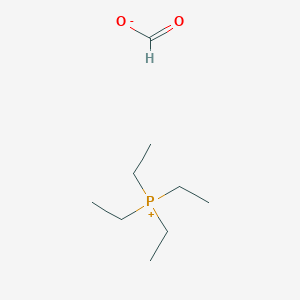
Tetraethylphosphanium formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylphosphanium formate is an organophosphorus compound characterized by the presence of a phosphonium cation and a formate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium formate can be synthesized through the reaction of tetraethylphosphine with formic acid under controlled conditions. The reaction typically involves the use of an aprotic solvent such as dimethylformamide and a strong base like sodium hydride to facilitate the formation of the phosphonium salt .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethylphosphanium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the formate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tetraethylphosphanium formate has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in reactions such as the Suzuki-Miyaura coupling and the Stille coupling.
Materials Science: It is utilized in the preparation of metal phosphides and phosphorus-containing polymers.
Biology and Medicine: Research is ongoing to explore its potential as a biochemical reagent and its effects on various cell lines.
Wirkmechanismus
The mechanism of action of tetraethylphosphanium formate involves its strong basicity and potent nucleophilicity. The phosphonium group can abstract protons from substrates, forming phosphonium salts. It also undergoes nucleophilic substitution reactions with electrophiles, leading to the formation of phosphonium derivatives. These reactions are crucial in its role as a catalyst and reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another phosphonium compound used in organic synthesis and catalysis.
Tetraethylphosphonium hydroxide: Similar in structure but with a hydroxide anion instead of formate.
Uniqueness: Tetraethylphosphanium formate is unique due to its combination of a phosphonium cation and a formate anion, which imparts distinct reactivity and properties. Its ability to act as both a strong base and a nucleophile makes it versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
114609-31-3 |
|---|---|
Molekularformel |
C9H21O2P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
tetraethylphosphanium;formate |
InChI |
InChI=1S/C8H20P.CH2O2/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI-Schlüssel |
YUKNWAMYDSSWLX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](CC)(CC)CC.C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
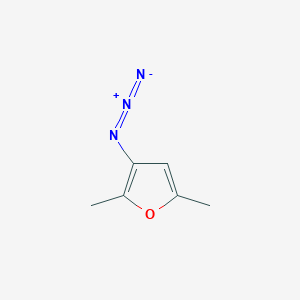
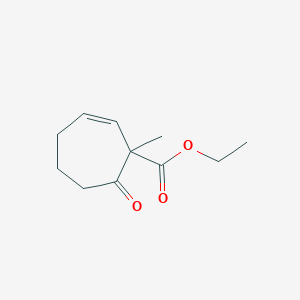
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
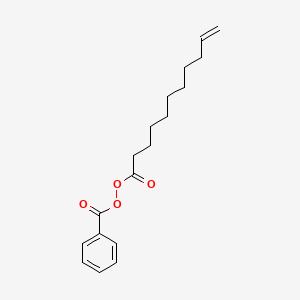
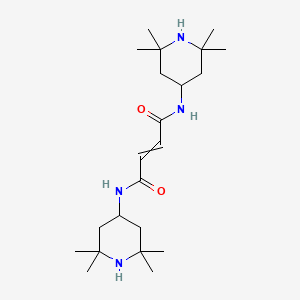
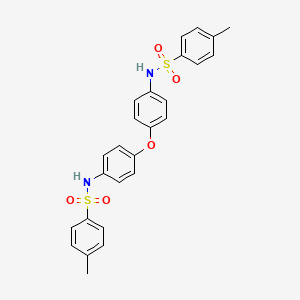
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
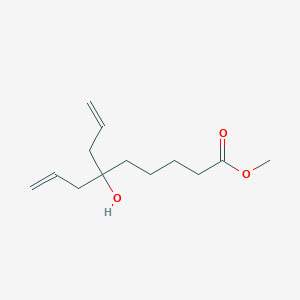
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
